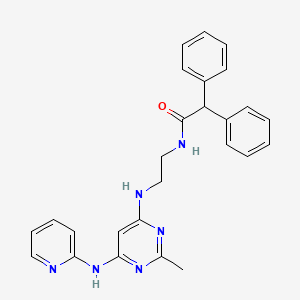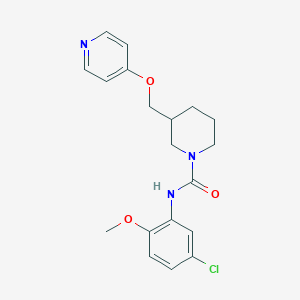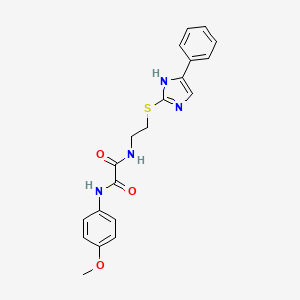![molecular formula C16H13F3N4OS B2622231 3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide CAS No. 2034449-14-2](/img/structure/B2622231.png)
3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a lot of attention in material science due to their significant photophysical properties . This compound is also known as PHTPP, which is a selective ERβ antagonist .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine scaffold, which allows for a variety of structural modifications .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its pyrazolo[1,5-a]pyrimidine scaffold .
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling Reaction
This compound has been used in the Suzuki–Miyaura cross-coupling reaction. This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the synthesis of biaryl compounds. The compound has been used as a starting material in this reaction to produce C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives .
Synthesis of Diarylated Pyrimidines
The compound has been used in the synthesis of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. These compounds have been synthesized in good to excellent yields using the compound as a starting material .
Anti-Inflammatory Agent Synthesis
The compound has been used in the synthesis of a known anti-inflammatory agent. This highlights the potential of this compound in the development of new pharmaceuticals .
Monoamine Oxidase B Inhibitor
Some derivatives of the compound have shown micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders. This suggests that the compound could be used in the development of treatments for these disorders .
Visible-Light-Promoted S-Trifluoromethylation
The compound has been used in visible-light-promoted S-trifluoromethylation of thiophenols. This process uses trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .
Synthesis of Trifluoromethylthiolated Compounds
The compound has been used in the synthesis of trifluoromethylthiolated compounds. These compounds have enhanced lipophilicity, which improves their ability to cross lipid membranes and their in vivo absorption rate .
Wirkmechanismus
Zukünftige Richtungen
The compound has been used to distinguish the various activities of the two estrogen receptors . It has also shown to potently inhibit the proliferation of cancer cells expressing high levels of DDR1 and strongly suppress cancer cell invasion, adhesion, and tumorigenicity . These findings suggest potential future directions in cancer research and treatment.
Eigenschaften
IUPAC Name |
3-phenylsulfanyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c17-16(18,19)13-8-14-20-9-11(10-23(14)22-13)21-15(24)6-7-25-12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIXKQYGLMXVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-methylisoxazole-5-carboxylate](/img/structure/B2622149.png)
![N,N-diethyl-4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2622150.png)

![methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B2622154.png)
![3-Cyclopropyl-6-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]pyridazine](/img/structure/B2622157.png)





![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2622164.png)
![N-[(3-methoxyphenyl)methyl]-4H-3,1-benzothiazin-2-amine](/img/structure/B2622167.png)

